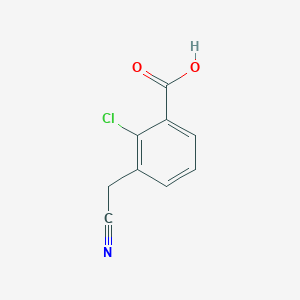

2-Chloro-3-(cyanomethyl)benzoic acid

Description

2-Chloro-3-(cyanomethyl)benzoic acid is a substituted benzoic acid derivative characterized by a chlorine atom at the 2-position and a cyanomethyl (-CH$2$CN) group at the 3-position of the aromatic ring. Its molecular formula is inferred as C$9$H$6$ClNO$2$, with a molecular weight of approximately 195.6 g/mol. The cyanomethyl group introduces moderate electron-withdrawing effects, influencing the compound's acidity, solubility, and reactivity.

Properties

Molecular Formula |

C9H6ClNO2 |

|---|---|

Molecular Weight |

195.60 g/mol |

IUPAC Name |

2-chloro-3-(cyanomethyl)benzoic acid |

InChI |

InChI=1S/C9H6ClNO2/c10-8-6(4-5-11)2-1-3-7(8)9(12)13/h1-3H,4H2,(H,12,13) |

InChI Key |

SLDMFSRVDPMLQC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)Cl)CC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |

|---|---|---|---|---|

| 2-Chloro-3-(cyanomethyl)benzoic acid | C$9$H$6$ClNO$_2$ | ~195.6 | -Cl, -CH$_2$CN | Not reported |

| 2-Chloro-3-methoxybenzoic acid | C$8$H$7$ClO$_3$ | 186.59 | -Cl, -OCH$_3$ | Not reported |

| 2-Chloro-3-(trifluoromethyl)benzoic acid | C$8$H$4$ClF$3$O$2$ | 224.57 | -Cl, -CF$_3$ | 132–136 |

| 2-Chloro-3-cyano-6-fluorobenzoic acid | C$8$H$3$ClFNO$_2$ | 199.57 | -Cl, -CN, -F | Not reported |

| 2-Amino-3-chlorobenzoic acid | C$7$H$6$ClNO$_2$ | 171.58 | -Cl, -NH$_2$ | Not reported |

Key Observations :

- The trifluoromethyl derivative exhibits the highest molecular weight and melting point due to its bulky, electronegative substituent .

- Cyanomethyl substitution likely enhances solubility in polar aprotic solvents compared to methoxy or amino analogues .

Comparison with Analogues

- 2-Chloro-3-cyanobenzoic acid: Synthesized via Sandmeyer reaction from aminobenzonitriles, as seen in .

- 2-Chloro-3-methoxybenzoic acid : Likely derived from methylation of a hydroxylated precursor or direct substitution .

Q & A

Basic Research Questions

Q. What are effective synthetic strategies for 2-Chloro-3-(cyanomethyl)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Multi-step synthesis typically involves sequential functionalization of the benzoic acid core. For example:

Chlorination : Use electrophilic chlorinating agents (e.g., Cl2/FeCl3) under anhydrous conditions to introduce the chloro group at position 2.

Cyanomethylation : Employ nucleophilic substitution or radical-mediated reactions to attach the cyanomethyl group at position 3. Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) is critical to minimize side products.

- Key Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (≥95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- Methodological Answer :

- <sup>1</sup>H/ <sup>13</sup>C NMR : Assign protons adjacent to electron-withdrawing groups (e.g., Cl and CN) via coupling patterns. For example, the cyanomethyl group’s CH2 signal appears as a triplet (δ 3.8–4.2 ppm) due to coupling with the nitrile group.

- IR : Confirm the carboxylic acid (O–H stretch: 2500–3300 cm<sup>-1</sup>) and nitrile (C≡N: ~2240 cm<sup>-1</sup>) functional groups.

- HRMS : Validate molecular weight (C9H6ClNO2, [M+H]<sup>+</sup> calc. 212.0145) to distinguish from isomers .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NOE correlations in NMR) be resolved for structural confirmation?

- Methodological Answer :

- X-ray Crystallography : Use single-crystal diffraction (SHELX software ) to resolve ambiguities. For example, the cyanomethyl group’s spatial orientation can be confirmed via electron density maps.

- DFT Calculations : Compare experimental <sup>13</sup>C chemical shifts with computational predictions (B3LYP/6-311+G(d,p)) to validate substituent positions .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for reactions at positions 2 (Cl) and 3 (CNCH2). The electron-withdrawing nitrile group enhances electrophilicity at position 3, favoring nucleophilic attack.

- QSPR Models : Use Quantitative Structure-Property Relationships to predict solubility and stability in polar aprotic solvents .

Q. How does the cyanomethyl group influence the compound’s biological activity in drug discovery studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare analogues (e.g., replacing CNCH2 with CF3 or CH3) in enzyme inhibition assays. The nitrile group’s hydrogen-bonding capacity may enhance target binding.

- Metabolic Stability : Use in vitro microsomal assays to assess CYP450-mediated degradation. The cyanomethyl group may reduce metabolic clearance compared to methyl derivatives .

Data Contradiction & Optimization

Q. How to address discrepancies in reported melting points for synthesized batches?

- Methodological Answer :

- Recrystallization Optimization : Test solvents (e.g., ethanol/water vs. DCM/hexane) to isolate polymorphs. DSC/TGA analysis can identify thermal decomposition vs. true melting points.

- Impurity Profiling : Use LC-MS to detect trace by-products (e.g., dechlorinated or hydrolyzed derivatives) affecting physical properties .

Q. What strategies mitigate regioselectivity challenges during cyanomethylation?

- Methodological Answer :

- Directed Ortho-Metalation (DoM) : Use lithium bases to deprotonate position 3 selectively before introducing the cyanomethyl group.

- Protecting Groups : Temporarily protect the carboxylic acid (e.g., as a methyl ester) to prevent unwanted reactions at position 1 .

Applications in Material Science

Q. How can this compound serve as a ligand in coordination polymers?

- Methodological Answer :

- Metal-Ligand Binding Studies : Screen transition metals (e.g., Cu<sup>II</sup>, Zn<sup>II</sup>) in DMSO/water mixtures. The nitrile and carboxylate groups enable bridging coordination modes.

- PXRD Analysis : Confirm polymer crystallinity and compare simulated patterns (Mercury software) with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.